Azepane (7-Membered) vs. Piperidine (6-Membered) Sulfonamide Ring: Conformational and Potency Differentiation
The azepane sulfonamide chemotype—of which CAS 896615-46-6 is a member—has been shown in published SAR campaigns to achieve potency levels that piperidine-based analogs cannot recapitulate. In the 11β-HSD1 inhibitor series reported by Neelamkavil et al. (2009), the most potent azepane sulfonamide (compound 30) achieved an IC50 of 3.0 nM, while the corresponding piperidine analogs showed substantially reduced activity; the authors explicitly note that SAR studies at the 4-position of the azepane ring were critical for achieving this potency level [1]. Separately, in the carbonic anhydrase IX (CAIX) inhibitor series reported by Khanfar and Saleh (2025), 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives achieved IC50 values in the low nanomolar range (most potent: 19 nM), with molecular docking revealing that the azepane ring engages a hydrophobic pocket that would be sterically inaccessible to a six-membered piperidine [2]. The closest piperidine analog to the target compound—ethyl 4,5-dimethyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate (CAS 325694-18-6)—substitutes the azepane with piperidine while retaining the para-sulfonamide and ester features, but has no published bioactivity data available for direct quantitative comparison [3].
| Evidence Dimension | Enzymatic inhibition potency (class-level benchmark for azepane sulfonamide chemotype) |
|---|---|
| Target Compound Data | No direct bioactivity data available for CAS 896615-46-6 (ZINC: no known activity) [3] |
| Comparator Or Baseline | Azepane sulfonamide chemotype: IC50 = 3.0 nM (11β-HSD1, Neelamkavil 2009); IC50 = 19 nM (CAIX, Khanfar 2025); Piperidine sulfonamide analogs in same series: substantially reduced potency (exact fold-change not numerically reported in available abstracts) [1][2] |
| Quantified Difference | Class-level: azepane sulfonamides achieve low-nanomolar potency; quantitative difference vs. piperidine cannot be precisely calculated for CAS 896615-46-6 without experimental data |
| Conditions | 11β-HSD1 enzymatic assay (Neelamkavil 2009); CAIX enzymatic assay with NCI-60 antiproliferative follow-up (Khanfar 2025); No direct assay data for CAS 896615-46-6 or CAS 325694-18-6 |
Why This Matters
The documented potency advantage of the azepane scaffold over piperidine in mechanistically distinct enzyme targets (dehydrogenase, carbonic anhydrase) supports the rationale for selecting CAS 896615-46-6 over piperidine-containing alternatives when probing targets where seven-membered ring geometry is hypothesized to confer a binding advantage.
- [1] Neelamkavil SF, Boyle CD, Chackalamannil S, Greenlee WJ, Zhang L, Terracina G. The discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors. Bioorg Med Chem Lett. 2009;19(16):4563-4565. doi:10.1016/j.bmcl.2009.07.003. PMID: 19625185. View Source
- [2] Khanfar MA, Saleh M. Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z Naturforsch C J Biosci. 2025. doi:10.1515/znc-2024-0224. PMID: 40019870. View Source
- [3] ZINC Database. ZINC628638 (CAS 896615-46-6): No known activity. ChemSpider. CAS 325694-18-6: Ethyl 4,5-dimethyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate, ChemSpider ID 1035504. View Source
